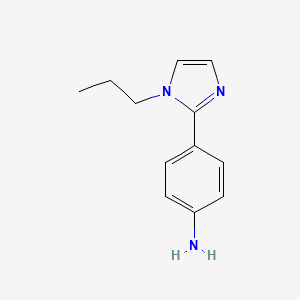
4-(1-Propyl-1h-imidazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Propyl-1h-imidazol-2-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl group attached to the nitrogen at position 1 of the imidazole ring and an aniline group at position 4. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-(1-Propyl-1h-imidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst to yield highly substituted imidazole derivatives .
Analyse Des Réactions Chimiques
4-(1-Propyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with altered substituents .
Applications De Recherche Scientifique
4-(1-Propyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and receptor interactions. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is also used in the development of new drugs and therapeutic agents. In industry, it finds applications in the production of dyes, pigments, and catalysts .
Mécanisme D'action
The mechanism of action of 4-(1-Propyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. They can also interact with histamine receptors, leading to antihistaminic effects. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(1-Propyl-1h-imidazol-2-yl)aniline can be compared with other similar imidazole derivatives, such as 4-(2-methylimidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline. These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique propyl group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications. For instance, the propyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
4-(1-propylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-9-7-14-12(15)10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3 |
Clé InChI |
SBNXWIMALZDSHP-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CN=C1C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

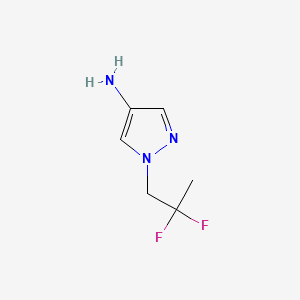
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
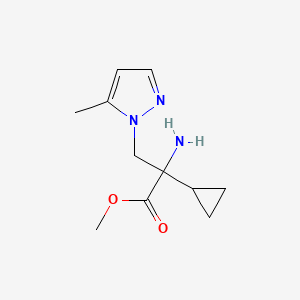
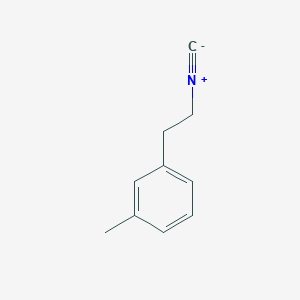
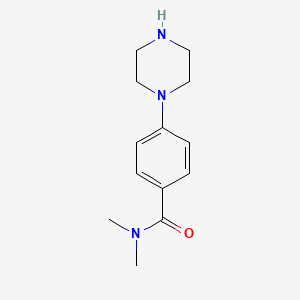
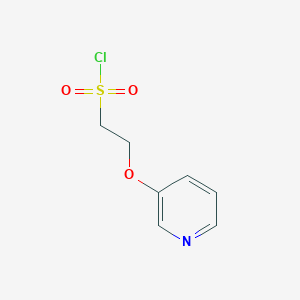

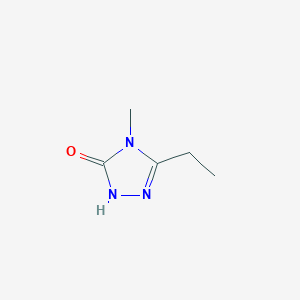
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)


![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
